molecular formula C15H12O2 B1217009 Isoflavanone CAS No. 4737-27-3

Isoflavanone

Cat. No. B1217009
CAS RN: 4737-27-3
M. Wt: 224.25 g/mol
InChI Key: RTRZOHKLISMNRD-UHFFFAOYSA-N
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Description

Isoflavonoids are a class of flavonoid phenolic compounds, many of which are biologically active . They have the 3-phenylchromen-4-one backbone . Isoflavonoids and their derivatives are sometimes referred to as phytoestrogens, as many isoflavonoid compounds have biological effects via the estrogen receptor .


Synthesis Analysis

Isoflavonoids are synthesized through the central phenylpropanoid pathway and legume-specific isoflavonoid branch pathways . Their biosynthesis has been investigated extensively with nearly all the enzymes isolated and functionally characterized . Chromatographic methods enable the desirable separation of a variety of isoflavones from soybeans .


Molecular Structure Analysis

The general structure of isoflavone is made up of a 3-phenylchromen-4-one backbone . While flavonoids (in the narrow sense) have the 2-phenylchromen-4-one backbone, isoflavonoids have the 3-phenylchromen-4-one backbone with no hydroxyl group substitution at position 2 .


Chemical Reactions Analysis

The structures of isolated soy isoflavones have been successfully identified in tandem with spectroscopic analytical instruments and technologies such as liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy . The theoretical background behind spectroscopy may help improve the understanding for the analysis of isoflavones in soybeans and soy-derived foods .

Scientific Research Applications

Allelopathic Properties

Isoflavanones from Desmodium uncinatum exhibit potential allelopathic properties. Uncinanone B and C have been observed to induce germination of Striga hermonthica seeds and inhibit radical growth, suggesting a mechanism to prevent parasitism by this weed (Tsanuo et al., 2003).

Catalytic Asymmetry and Biological Activities

Isoflavanones, due to their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-HIV properties, are significant in chemical synthesis. A study reported the asymmetric alkylation of isoflavanones, highlighting their role as precursors for complex natural products like pterocarpans and rotenones (Nibbs et al., 2009).

Estrogenic Effects

Cytotoxic Activity

A new isoflavanone isolated from Uraria crinita demonstrated cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma and breast carcinoma (Thien et al., 2019).

Antifungal Properties

Isoflavanoids, including genistein and biochanin A, have shown significant antifungal activity against Rhizoctonia solani and Sclerotium rolfsii, suggesting their potential as natural fungicides (Weidenbörner et al., 1990).

Antibacterial Activity

Isoflavanones from Erythrina costaricensis, such as sigmoidin I, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting their potential in combating antibiotic-resistant bacteria (Tanaka et al., 2009).

Aromatase Inhibitors

Fluorinated and bifunctionalized isoflavanones have been synthesized and evaluated for their inhibitory activities against aromatase, showing promise as pharmaceutical agents against breast cancer (Amato et al., 2014).

Safety And Hazards

Despite the frequent use of isoflavone supplements, there are insufficient data on safety and adverse effects . Some data shows that there is a link between long-term soy consumption and Kawasaki disease (KD) . The study authors also explain that safety hasn’t been established and there may be harmful side effects of isoflavones, like potentially lowering the immune response and causing cancer .

Future Directions

With recent progress in metabolic engineering and the availability of advanced synthetic biology tools, it is envisaged that highly efficient heterologous hosts will soon be engineered to fulfill the growing market demand . Developments in few key areas mentioned in the paper will pave the way of successful biosynthesis of isoflavonoids in the near future .

properties

IUPAC Name

3-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZOHKLISMNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963817
Record name 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoflavanone

CAS RN

4737-27-3
Record name 2,3-Dihydro-3-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4737-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoflavone (3.00 g) was dissolved in acetic acid (100 ml), and the solution hydrogenated at 50°-60° and 10.4-13.8 atm using 10% w/v palladium or carbon catalyst. The solution was filtered and evaporated, and the residue chromatographed on alumina, eluting with toluene. The product thus obtained gave, on recrystallisation from petroleum ether, (60°-80°) isoflavanone, 0.90 g., m.pt 73°-76°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,830
Citations
AR Ibrahim, YJ Abul-Hajj - Journal of natural products, 1990 - ACS Publications
The microbiological transformation of flavanone and isoflavanone was ex-plored using a group of 80 microorganisms in the initial screening. Ten metabolites of flavanone were isolated …
Number of citations: 65 pubs.acs.org
E Amato, T Bankemper, R Kidney, T Do, A Onate… - Bioorganic & medicinal …, 2014 - Elsevier
… isoflavanone scaffold, we chose to explore fluorinated and bifunctionalized AIs. Herein we report our effort to optimize isoflavanone AIs … Selected compounds from isoflavanone AIs were …
Number of citations: 24 www.sciencedirect.com
T SAITOH, H NOGUCHI, S SHIBATA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
In the previous paper,” we reported the isolation of unusual chalcones, licochalcones A (I) and B (II), from Sinkiang licorice, Glycyrrhiza spp.(Leguminosae). Since these chal-cones …
Number of citations: 83 www.jstage.jst.go.jp
Q Ma, Y Liu, R Zhan, Y Chen - Natural product research, 2016 - Taylor & Francis
A new isoflavanone, 2,2′-epoxy-4′-methoxy-3,7-dihydroxyisoflavanone (1), and a new natural coumaranone, 2-hyroxy-2-(4′-methoxybenzyl)-6-methoxy-3-coumaranone (2), along …
Number of citations: 21 www.tandfonline.com
K Bonfield, E Amato, T Bankemper, H Agard… - Bioorganic & medicinal …, 2012 - Elsevier
… We present here the design and development of isoflavanone derivatives as potential aromatase inhibitors. Structural modifications were performed on the A and B rings of …
Number of citations: 67 www.sciencedirect.com
DH Won, BK Shin, JH Han - Journal of Applied Biological …, 2008 - researchgate.net
… We have shown here that isoflavanone is quantitatively converted to isoflavanone in a … To elucidate absolute configuration, the enantiomeric mixture of isoflavanone was separated by …
Number of citations: 18 www.researchgate.net
DD Thien, TT Thuy, NTH Anh, LQ Thang… - Natural Product …, 2021 - Taylor & Francis
… (1H, dd, J = 11.5, 6.0 Hz)] of an isoflavanone. The spectrum also showed the presence of three … Except for 15 carbons signals of the isoflavanone skeleton, three methoxyl carbon signals …
Number of citations: 11 www.tandfonline.com
M Valentová, R Marek, E Švajdlenka, R Kubínová… - Fitoterapia, 2011 - Elsevier
… Herein, we report the isolation and structural determination of a new isoflavanone 2′,2,5-… Furthermore, this is the first report of an isoflavanone with methoxy group at position 2 of the …
Number of citations: 14 www.sciencedirect.com
AE Nkengfack, TW Vouffo, ZT Fomum, M Meyer… - Phytochemistry, 1994 - Elsevier
A novel prenylated isoflavanone, sigmoidin I, has been isolated from the roots of Erythrina sigmoidea, in addition to the known isoflavones, corylin and neobavaisoflavone and the …
Number of citations: 75 www.sciencedirect.com
S Feng, J Hao, Z Xu, T Chen, SXS Qiu - Fitoterapia, 2012 - Elsevier
A rare naturally-occurring polyprenylated isoflavanone, designated ormosinol (1), and a new isoflavonoid glycoside, named ormosinoside (2), along with 21 known compounds were …
Number of citations: 29 www.sciencedirect.com

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